benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine
Description
Benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine is a tertiary amine featuring a benzyl group, a methyl group, and a 5-methyl-1,3-oxazol-4-ylmethyl substituent (Figure 1). The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, with the methyl group at position 5 contributing to steric and electronic modulation.
For example, describes the preparation of a benzimidazole derivative using benzaldehyde and acetic acid, suggesting that similar strategies could be employed for synthesizing the target compound by reacting appropriate aldehydes or ketones with primary or secondary amines .
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-13(14-10-16-11)9-15(2)8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIUVBCLXCCWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzyl halide reacts with a methylamine derivative in the presence of a base. The oxazole ring can be introduced through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole moieties, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, hydrochloric acid, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and amine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations in Oxazole Derivatives
The position of substituents on the oxazole ring significantly influences physicochemical and biological properties:
- Methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine (): This analog has a methyl group at position 2 of the oxazole.
- [{2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl}-methyl]amine (): The 4-methoxyphenyl group enhances aromatic π-π stacking interactions and increases molecular weight (MW = 274.3 g/mol) compared to the target compound’s benzyl group (MW = 246.3 g/mol). The methoxy group also introduces additional hydrogen-bond acceptor sites .
Heterocycle Modifications
Replacing the oxazole with other heterocycles impacts electronic properties and bioactivity:
- [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride (): The 1,2,4-oxadiazole ring is more electron-deficient than 1,3-oxazole, which may enhance stability under acidic conditions but reduce nucleophilic reactivity. This compound has a higher calculated density (1.463 g/cm³) due to the oxadiazole’s planar structure .
- 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine (): The triazole ring provides two nitrogen atoms, enabling stronger hydrogen-bond interactions compared to oxazole. Crystal structure analysis reveals extensive intermolecular N–H···N and C–H···π interactions, suggesting higher crystallinity .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle Type | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine | C₁₃H₁₆N₂O | 246.3 | 1,3-Oxazole | 5-Methyl oxazole, benzyl, methyl | Moderate lipophilicity (predicted) |
| Methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine | C₆H₁₀N₂O | 126.2 | 1,3-Oxazole | 2-Methyl oxazole, methyl | Higher electron deficiency |
| [{2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl}-methyl]amine | C₁₃H₁₄N₂O₂ | 274.3 | 1,3-Oxazole | 4-Methoxyphenyl, 5-methyl oxazole | Enhanced π-π stacking capability |
| [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride | C₁₀H₁₂ClN₃O | 233.7 | 1,2,4-Oxadiazole | 5-Methyl oxadiazole, benzyl | Higher density (1.463 g/cm³) |
Research Findings and Implications
- Crystallography : highlights the role of hydrogen bonding and π-π interactions in stabilizing crystal structures of triazole derivatives. The target compound’s oxazole ring may exhibit weaker intermolecular interactions compared to triazoles, affecting solubility and formulation .
- Synthetic Flexibility : The modular synthesis of oxazole derivatives (e.g., ) suggests that the target compound can be functionalized at the benzyl or methyl groups to optimize pharmacokinetic properties .
- Biological Potential: Structural analogs like iCRT3 () and thiamethoxam () underscore the therapeutic and agrochemical relevance of oxazole-containing amines, warranting further investigation into the target compound’s applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
